molecular formula C20H16F3N3O4 B2355033 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid CAS No. 874374-65-9

2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid

Cat. No.: B2355033
CAS No.: 874374-65-9
M. Wt: 419.36
InChI Key: BDYIMMKEYGWJGV-UHFFFAOYSA-N
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Description

2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid is a useful research compound. Its molecular formula is C20H16F3N3O4 and its molecular weight is 419.36. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • Start with 3-(trifluoromethyl)benzaldehyde, which reacts with hydroxylamine to form 3-(trifluoromethyl)benzaldoxime.

    • Cyclize 3-(trifluoromethyl)benzaldoxime to obtain 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole using acetic anhydride.

    • Perform a Friedel-Crafts acylation on 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole with 3-chloropropionyl chloride to get 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl propionyl chloride.

    • Condense 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl propionyl chloride with glycine ethyl ester and subsequently hydrolyze to yield 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid.

  • Industrial Production Methods: The steps mentioned can be scaled up to industrial production. Control the reaction conditions (temperature, pressure) and use catalysts to improve yield and purity.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: Reacts with oxidizing agents to form the corresponding sulfoxides and sulfones.

    • Reduction: Hydrogenation can reduce the oxadiazole ring.

    • Substitution: Halogenation, nitration, and sulfonation due to its aromatic structure.

  • Common Reagents and Conditions:

    • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    • Reduction: Hydrogen gas over a palladium catalyst.

    • Substitution: Electrophilic reagents for halogenation or nitration.

  • Major Products:

    • Oxidized compounds, reduced derivatives, and substituted phenyl rings.

Scientific Research Applications

  • Chemistry: A building block in the synthesis of complex organic molecules.

  • Biology: Studied for potential enzyme inhibition properties.

  • Medicine: Investigated for anti-inflammatory and anticancer properties.

  • Industry: Potential use in the development of high-performance materials due to its stability and functional groups.

Mechanism of Action: This compound exerts its effects by binding to specific molecular targets. For instance, in medicinal applications, it might inhibit enzymes by occupying the active site, preventing substrate interaction. The trifluoromethyl and oxadiazole groups enhance binding affinity and selectivity.

Comparison with Similar Compounds

  • Similar Compounds:

    • 2-phenyl-2-[3-[3-[3-(chloromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid

    • 2-phenyl-2-[3-[3-[3-(methoxy)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid

  • Uniqueness: 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid stands out due to its trifluoromethyl group, which enhances metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

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Properties

IUPAC Name

2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O4/c21-20(22,23)14-8-4-7-13(11-14)18-25-16(30-26-18)10-9-15(27)24-17(19(28)29)12-5-2-1-3-6-12/h1-8,11,17H,9-10H2,(H,24,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYIMMKEYGWJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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